2-Mercaptonicotinonitrile
Overview
Description
2-Mercaptonicotinonitrile is a versatile compound that serves as a building block for various chemical syntheses. It is particularly useful in the construction of novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation reactions. The compound's utility in synthesis is highlighted by its regioselective bis- and polyalkylation, which has been confirmed through both spectroscopic and theoretical studies, emphasizing the S-alkylation over N-alkylation .
Synthesis Analysis
The synthesis of 2-mercaptonicotinonitrile derivatives has been explored in several studies. For instance, a novel triphenyltin(IV) derivative of 2-mercaptonicotinic acid has been synthesized, showcasing the compound's ability to form complex structures with metals, such as tin. This particular synthesis involved characterizing the compound using various spectroscopic techniques and X-ray diffraction analysis . Additionally, the synthesis of Zn(II) 2-mercaptonicotinate coordination polymers through hydrothermal reactions with zinc acetylacetonate has been reported, demonstrating the compound's ability to chelate metal ions .
Molecular Structure Analysis
The molecular structure of 2-mercaptonicotinonitrile derivatives has been elucidated using single crystal X-ray diffraction, revealing complex geometries such as pentacoordinated systems and distorted square pyramidal environments around metal centers . The crystal structures of these compounds have been determined, providing insights into their stability and electronic structures, which have been further supported by DFT calculations .
Chemical Reactions Analysis
2-Mercaptonicotinonitrile undergoes various chemical reactions, including the formation of novel macrocyclic structures. For example, the reaction of diphenyltin dichloride with 2-mercaptonicotinic acid leads to the formation of trinuclear 18-membered diphenyltin macrocycles, which have been characterized by spectroscopic methods and X-ray crystallography . Furthermore, the compound has been used to synthesize 2-arylhydrazono-3-oxothieno[2,3-b]pyridines through reactions with nitrilimines, followed by cyclocondensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-mercaptonicotinonitrile derivatives are influenced by their molecular structures. The coordination modes of 2-mercaptonicotinic acid with various metals, including palladium, platinum, rhenium, and molybdenum, have been studied, revealing different bonding configurations and potential for catalysis in oxygen atom transfer reactions . The electronic structures of these compounds have been computed, showing variations in band gaps and the influence of sulfur lone pairs at the edge of the valence band .
Scientific Research Applications
-
Synthesis of Thieno[2,3-b]pyridines
- Field : Organic Chemistry
- Summary : 2-Mercaptonicotinonitrile is used in the synthesis of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides . These compounds have diverse pharmacological activities, including anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
- Method : The synthesis involves treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .
- Results : The spectral data were used to determine the compositions of novel compounds .
-
Synthesis of (Hetero)arene-Fused 2,2-Difluoro-2,3-dihydrothiophenes
- Field : Organic Chemistry
- Summary : 2-Mercaptonicotinonitrile is used in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives . This transformation is achieved through a combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to a ketone, cyano, or ester functional group .
- Method : The synthesis involves the treatment of 2-mercaptonicotinonitrile with sodium chlorodifluoroacetate (SCDA) and K2CO3 at 100°C .
- Results : The difluorinated cyclic imines could be transformed into the corresponding amines, alcohols, or carboxylic acids .
- Difluorocarbene-Triggered Cyclization
- Field : Organic Chemistry
- Summary : 2-Mercaptonicotinonitrile is used in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives . This transformation is achieved through a combination of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to a ketone, cyano, or ester functional group .
- Method : The synthesis involves the treatment of 2-mercaptonicotinonitrile with sodium chlorodifluoroacetate (SCDA) and K2CO3 at 100°C .
- Results : The difluorinated cyclic imines could be transformed into the corresponding amines, alcohols, or carboxylic acids .
properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKYGNDJZUZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402722 | |
Record name | 2-Mercaptonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptonicotinonitrile | |
CAS RN |
52505-45-0 | |
Record name | 3-Cyano-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52505-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercaptonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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